molecular formula C8H12N2O2 B1675417 5-Butyl-1H-pyrazole-3-carboxylic acid CAS No. 92933-48-7

5-Butyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1675417
CAS RN: 92933-48-7
M. Wt: 168.19 g/mol
InChI Key: ZJTXSGLJNBAMJS-UHFFFAOYSA-N
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Description

5-Butyl-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C8H12N2O2 . It has a molecular weight of 168.19 g/mol . The IUPAC name for this compound is 5-butyl-1H-pyrazole-3-carboxylic acid .


Molecular Structure Analysis

The compound has a 2D structure that can be represented by the canonical SMILES string: CCCCC1=CC(=NN1)C(=O)O . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound also has four rotatable bonds .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 66 Ų . It has a complexity of 161 and does not have any defined atom stereocenter count . The exact mass and monoisotopic mass of the compound are both 168.089877630 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Novel derivatives of 5-butyl-1H-pyrazole-3-carboxylic acid have been synthesized, displaying varied absorption and emission spectral characteristics influenced by substituent groups. These derivatives demonstrate potential in the field of molecular spectroscopy and material science (Ge et al., 2014).

  • Formation of Novel Compounds : The functionalization reactions of pyrazole carboxylic acid have led to the creation of new compounds, offering insights into reaction mechanisms and structural characterization, which is crucial in organic chemistry and drug design (Yıldırım et al., 2005).

  • Ligand Development for Catalysis : Innovative ligands based on 1H-pyrazole-3-carboxylic acids have been developed, aimed at applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Coordination Chemistry and Crystallography

  • Complex Formation with Metals : Studies on pyrazole-dicarboxylate acid derivatives have led to the synthesis of novel coordination complexes with copper and cobalt, contributing to advancements in crystallography and coordination chemistry (Radi et al., 2015).

  • Structural Diversity in Metal Coordination : Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has resulted in the creation of diverse metal coordination polymers, showcasing the versatility of these compounds in constructing intricate molecular architectures (Cheng et al., 2017).

Spectroscopic and Theoretical Studies

  • Spectral Analysis : The characterization of pyrazole carboxylic acid derivatives has been extensively studied using various spectroscopic techniques, contributing to the understanding of molecular structures and their properties (Viveka et al., 2016).

  • Quantum-Chemical Calculations : Experimental and theoretical studies on pyrazole carboxamide and carboxylate derivatives have been conducted, providing valuable insights into reaction mechanisms and molecular behavior (Yıldırım et al., 2005).

Future Directions

Pyrazoles, including 5-Butyl-1H-pyrazole-3-carboxylic acid, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are gaining more attention in the field of medicinal chemistry , suggesting that future research may continue to explore their potential applications in drug discovery.

properties

IUPAC Name

5-butyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTXSGLJNBAMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288719
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-1H-pyrazole-3-carboxylic acid

CAS RN

92933-48-7
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92933-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Butyl-1H-pyrazol-3-carboxylic acid ethyl ester (24 g, 122 mmol) and 1M NaOH solution (305 ml, 306 mmol) were dissolved in 1,4-dioxan (300 ml), the reaction was heated to 55° C. under nitrogen and stirred for 2 hours. The reaction mixture was cooled, adjusted to pH 2 using concentrated hydrochloric acid and the solvent was removed under reduced pressure. The residual solid was dissolved in ethyl acetate (300 ml) and washed with water (300 ml). The aqueous phase was removed, extracted with ethyl acetate (300 ml) and the combined organic extracts were dried over MgSO4. The solvent was removed under reduced pressure and the residue was azeotroped with dichloromethane (2×50 ml) to give 5-butyl-1H-pyrazol-3-carboxylic acid (22.6 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.50-13.00 (2H, brs), 6.41 (1H, s), 2.47-2.57 (2H, t), 1.46-1.56 (2H, quin), 1.19-1.29 (2H, sext), 1.15-1.19 (3H, t) ppm. LRMS (electrospray): m/z [M−H]+ 167. Anal. Found C, 57.01; H, 7.23; N, 16.50. C8H12N2O2 requires C, 57.13; H, 7.19; N, 16.66%.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
305 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Van Herk, J Brussee… - Journal of medicinal …, 2003 - ACS Publications
Nicotinic acid as a hypolipidemic agent appears unique due to its potential to increase HDL cholesterol levels to a greater extent than other drugs. However, it has some side effects, …
Number of citations: 128 pubs.acs.org
N Bou Karroum, G Moarbess, JF Guichou… - Journal of Medicinal …, 2019 - ACS Publications
… The 5-butyl-1H-pyrazole-3-carboxylic acid (3.0 g, 18.0 mmol) in suspension in thionyl chloride (24.0 mL) was heated to reflux under agitation for 18 h. The reaction mixture was cooled, …
Number of citations: 43 pubs.acs.org

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